molecular formula C6H5IMg B095428 Phenylmagnesium Iodide CAS No. 16002-63-4

Phenylmagnesium Iodide

Cat. No. B095428
CAS RN: 16002-63-4
M. Wt: 228.31 g/mol
InChI Key: UOHABGGPYFXXOQ-UHFFFAOYSA-M
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Description

Phenylmagnesium iodide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles, particularly carbonyl compounds. The general structure of a Grignard reagent is RMgX, where R is an organic group and X is a halogen. In the case of phenylmagnesium iodide, R is a phenyl group (C6H5-) and X is iodine (I).

Synthesis Analysis

The synthesis of phenylmagnesium iodide and related compounds can be achieved through various methods. For instance, the reaction of diethylmagnesium with diphenylphosphane yields complexes with bridging PPh2 ligands, which are related to the Grignard reagents . Another method involves the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, using active magnesium to produce phenylmagnesium iodides . These methods demonstrate the versatility in synthesizing organomagnesium compounds with varying functional groups.

Molecular Structure Analysis

The molecular structure of phenylmagnesium iodide-related compounds can be quite complex. For example, the reaction of diethylmagnesium with diphenylphosphane not only forms simple complexes but can also lead to the formation of oligomeric and polymeric structures with varying Mg-P bond lengths and characteristic P-H stretching frequencies . These structural variations can significantly influence the reactivity and stability of the resulting compounds.

Chemical Reactions Analysis

Phenylmagnesium iodide is known for its reactivity in various chemical reactions. It can be used to synthesize asymmetric compounds, such as atrolactic acid, by reacting with sugar esters of phenylglyoxylic acid . Additionally, phenylmagnesium iodide can be used to convert nitroarenes into functionalized heterocycles, such as benzimidazoles and indoles . The reagent's ability to insert into C-H bonds and form new carbon-carbon bonds is a key feature of its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylmagnesium iodide are influenced by its structure and the presence of coordinating solvents. For instance, the stability of phenylmagnesium iodides can vary with the functional groups attached to the aromatic ring and the reaction conditions, such as temperature . The coordination of solvents like THF can also affect the crystalline structure and solubility of the compounds . These properties are crucial for the handling and application of phenylmagnesium iodide in synthetic chemistry.

Scientific Research Applications

Phenylmagnesium Iodide is a type of Grignard reagent . Grignard reagents are commonly used in the field of organic chemistry for the formation of carbon-carbon bonds . They are used in various reactions, including the synthesis of alcohols, carboxylic acids, and other organic compounds .

One specific application of Phenylmagnesium Iodide is in the field of materials science. It has been suggested that iodine clocks, which are chemical systems where iodine is a reaction product, could be used for time-programming of supramolecular assembly and sol–gel transition . This involves the dynamic removal of iodine from these systems, which can have important consequences for their reaction dynamics .

  • Alkylation of Aldehydes and Ketones

    • Field : Organic Chemistry
    • Application : Grignard reagents like Phenylmagnesium Iodide are used for alkylation of aldehydes and ketones . This is a common application in organic chemistry.
    • Method : The reaction involves the addition of the Grignard reagent to the carbonyl group of the aldehyde or ketone .
    • Outcome : The result is the formation of a new carbon-carbon bond, leading to the production of alcohols .
  • Synthesis of Triphenylmethanol

    • Field : Organic Chemistry
    • Application : Phenylmagnesium Iodide can be used in the Grignard reaction to synthesize triphenylmethanol .
    • Method : The reaction involves the addition of phenylmagnesium bromide to benzophenone .
    • Outcome : The result is the formation of triphenylmethanol .
  • Formation of Biphenyl

    • Field : Organic Chemistry
    • Application : Phenylmagnesium Iodide can react with unreacted bromobenzene to form biphenyl .
    • Method : This side reaction is favored by high concentrations of bromobenzene and increased reaction temperature .
    • Outcome : The result is the formation of biphenyl, a yellowish compound .
  • Preparation of Organometallic Compounds

    • Field : Inorganic Chemistry
    • Application : Phenylmagnesium Iodide is used in the preparation of organometallic compounds .
    • Method : The reaction involves the direct reaction of magnesium with organohalides .
    • Outcome : The result is the formation of organometallic compounds .
  • Synthesis of Carbon-Carbon Bonds

    • Field : Organic Chemistry
    • Application : Phenylmagnesium Iodide is used in the synthesis of carbon-carbon bonds .
    • Method : The reaction involves the addition of an alkyl halide to magnesium metal in anhydrous ether .
    • Outcome : The result is the formation of carbon-carbon bonds .
  • Formation of Biphenyl

    • Field : Organic Chemistry
    • Application : Phenylmagnesium Iodide can react with unreacted bromobenzene to form biphenyl .
    • Method : This side reaction is favored by high concentrations of bromobenzene and increased reaction temperature .
    • Outcome : The result is the formation of biphenyl, a yellowish compound .

properties

IUPAC Name

magnesium;benzene;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHABGGPYFXXOQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmagnesium Iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
F Ozawa, K Kurihara, M Fujimori, T Hidaka… - …, 1989 - ACS Publications
… The dimethyl complexes further react with phenylmagnesium iodide generated in the system to produce the cis-methylphenylpalladium (3) and methylmagnesium iodide. Complex 3 …
Number of citations: 105 pubs.acs.org
ML HUBER - 1950 - search.proquest.com
… The results of the present investigation show that phenylmagnesium iodide reacts with this ketone by 1,4addition with a conjugated system containing an aromatic double bond. This …
Number of citations: 2 search.proquest.com
CS Schoepfle, SG Trepp - Journal of the American Chemical …, 1936 - ACS Publications
May, 1930 Reaction of Triarylmethyl Halides and Phenylmagnesium Bromide 791 evaporated under reduced pressure to400 cc. Upon cooling, most of the acid crystallized. This fraction …
Number of citations: 12 pubs.acs.org
SA Gardner, MD Rausch - Inorganic Chemistry, 1974 - ACS Publications
… a compound containing two different -bonded organic ligands on the same metal, the monophenyl rhodium complex 8 was prepared either by the reaction of phenylmagnesium iodide …
Number of citations: 13 pubs.acs.org
KD Berlin - Proceedings of the Oklahoma Academy of …, 1966 - ojs.library.okstate.edu
… The next preparation (Gilman and Straley, 1936) used the method of Reich except that phenylmagnesium iodide was substituted for the bromide. The reaction gave a brown 8Ol1d …
Number of citations: 2 ojs.library.okstate.edu
A Wellmar, I Persson - Journal of organometallic chemistry, 1991 - Elsevier
Structures of methyl-, ethyl- and phenyl-magnesium iodides have been determined in diethyl ether solution by the large angle X-ray scattering (LAXS) technique. Solutions in the …
Number of citations: 6 www.sciencedirect.com
JH Stocker, P Sidisunthorn, BM Benjamin… - Journal of the …, 1960 - ACS Publications
… The effect of changing the organometallic reagent from phenyllithium to phenylmagnesium iodide … when either phenyllithium or phenylmagnesium iodide is employed, and less than one …
Number of citations: 85 pubs.acs.org
RC Arnott - 1965 - core.ac.uk
The normal addition reaction of a ketone with a Grignard reagent, followed by hydrolysis of the reaction mixture results in the formation of a tertiary alcohol. The intermediates resulting …
Number of citations: 0 core.ac.uk
WE Bachmann - Journal of the American Chemical Society, 1931 - ACS Publications
… We have carried out such a reaction between one mole of benzaldehyde and two moles of phenylmagnesium iodide and obtained 25% of benzyl alcohol and 16% of triphenylcarbinol …
Number of citations: 14 pubs.acs.org
MT Rahman, A Hoque, I Siddique… - Journal of …, 1980 - Elsevier
… iodide was used in place of phenylmagnesium iodide. To obtain the reagent in THF-ether, methylmagnesium iodide was first prepared in 50 ml ether, THF (50 ml) was added, the …
Number of citations: 3 www.sciencedirect.com

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